1-(PYRROLIDIN-1-YLMETHYL)PIPERAZINE
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Overview
Description
1-[(Pyrrolidin-1-yl)methyl]piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-1-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods: Industrial production of 1-[(Pyrrolidin-1-yl)methyl]piperazine often involves large-scale batch reactions using optimized conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions vary widely and can include a range of functionalized derivatives that are useful in further synthetic applications .
Scientific Research Applications
1-[(Pyrrolidin-1-yl)methyl]piperazine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that shares structural similarities with 1-[(Pyrrolidin-1-yl)methyl]piperazine.
Piperazine: A six-membered ring containing two nitrogen atoms, often used as a scaffold in drug design.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activity.
Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]piperazine is unique due to its combination of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-2-6-11(5-1)9-12-7-3-10-4-8-12/h10H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUVVHBOMKNJKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611368 |
Source
|
Record name | 1-[(Pyrrolidin-1-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123866-44-4 |
Source
|
Record name | 1-[(Pyrrolidin-1-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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